2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol
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Overview
Description
The compound “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol” has the CAS Number: 329779-37-5 and a molecular weight of 289.2 . The IUPAC name for this compound is 2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 289.2 .Scientific Research Applications
Anticancer Properties
Amino acetate functionalized Schiff base organotin(IV) complexes, involving structural analogs of the specified compound, have been synthesized and tested for their cytotoxicity against various human tumor cell lines. These complexes showed significant cytotoxic activity, with some compounds being more cytotoxic than doxorubicin, cisplatin, 5-fluorouracil, and etoposide, indicating potential applications in anticancer drug development (Basu Baul et al., 2009).
Corrosion Inhibition
Amine derivative compounds, including those structurally similar to 2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol, have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in an acidic medium. These compounds formed a protective film on the steel surface, with the efficiency influenced by the substituent groups. This suggests the potential use of these compounds as corrosion inhibitors (Boughoues et al., 2020).
Interaction with Catechol Substrates
The interaction of dinuclear Cu(II) complexes, derived from phenol-based ligands with catechol substrates, has been studied, showing potential for applications in biochemical studies and the development of catalytic agents (Koval et al., 2004).
Analytical Chemistry and Sensor Development
Phenolic compounds, including derivatives similar to the specified compound, have shown varying degrees of reactivity in nucleophilic substitution reactions, which could be leveraged in designing novel analytical methods for detecting specific chemical agents (Castro et al., 2009).
Environmental Toxicology
Research has been conducted on the anaerobic biodegradability and toxicity of substituted phenols, including those related to this compound, under methanogenic conditions. This work contributes to our understanding of the environmental impact and fate of such compounds (O'connor & Young, 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or pi-pi interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-4,19-20H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIVVCYGUAUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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